(S)-Morpholine-2-carboxylic acid hydrochloride
Overview
Description
(S)-Morpholine-2-carboxylic acid hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of optically active substances. It is related to morpholine derivatives that are known to be important intermediates for the synthesis of biologically active heterocyclic compounds.
Synthesis Analysis
The synthesis of optically active morpholine derivatives, such as (S)-morpholine-2-carboxylic acid, has been achieved through various methods. One approach involves the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol to obtain 3-morpholinecarboxylic acid . Another method includes an enantioselective synthesis using enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, leading to the preparation of (S)-N-Boc-morpholine-2-carboxylic acid . These methods highlight the versatility and creativity in accessing the desired enantiomerically pure morpholine derivatives.
Molecular Structure Analysis
The molecular structure of related morpholine derivatives has been characterized, with one such compound being 4-(2-carboxyethyl)morpholin-4-ium chloride. This compound, which is closely related to this compound, features a morpholine ring in a chair conformation. The morpholine ring's substituents are oriented in such a way that the hydrocarbon chain and the hydrogen atom on the nitrogen are in equatorial and axial positions, respectively . This conformation is significant as it can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Morpholine derivatives are versatile in chemical reactions, serving as intermediates for further chemical transformations. For instance, 2-morpholine carboxylic acid derivatives have been synthesized and converted into 1-aza-4-oxabicyclo[3.3.1]non-6-one, a novel ring system. This ring system was further elaborated to produce an ortho-methoxy benzamide derivative . Such transformations demonstrate the reactivity of morpholine carboxylic acids and their utility in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds, such as N—H⋯Cl and O—H⋯Cl, can affect the compound's solubility, melting point, and stability. The chair conformation of the morpholine ring and the orientation of substituents can also impact the compound's physical properties, such as its boiling point and density . Understanding these properties is crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Synthesis and Chemical Applications
Amine Protection in Synthesis of Morpholines : Sulfinamides have been utilized as effective amine protecting groups in the synthesis of morpholines, including (S)-Morpholine-2-carboxylic acid hydrochloride. This methodology finds application in the formal synthesis of antidepressant drugs like (S,S)-reboxetine (Fritz et al., 2011).
Enantiopure Morpholine Derivatives : The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, closely related to this compound, demonstrates its utility in peptidomimetic chemistry, particularly in solid-phase peptide synthesis (Sladojevich et al., 2007).
Intermediate in Synthesis of Cannabinoid Ligands : A modified synthesis of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid, which involves the use of morpholine hydrochloride, highlights its role in the development of novel cannabinoid ligands (Zhao et al., 2009).
Biomedical Applications
Antihypoxic Activity Studies : Research has been conducted on compounds like 3-(morpholin-4-yl)-propylamide 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochloride for their potential antihypoxic effects. This indicates possible therapeutic applications for morpholine hydrochloride derivatives (Ukrainets et al., 2014).
Role in Synthesis of Antidepressants : The synthesis of compounds such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and its testing for antidepressant activities highlights the application of morpholine hydrochloride derivatives in the development of new antidepressants (Yuan, 2012).
Advanced Material Science Applications
- Synthesis of Polyesteramides : Morpholine-2,5-dione derivatives, related to morpholine hydrochloride, have been used to synthesize polyesteramides with functional groups. This is significant for applications in material science, particularly in the development of biodegradable materials (Veld et al., 1992).
Catalysis and Analytical Chemistry
- Analytical Applications in Corrosion Inhibition Studies : N-ethyl-morpholine salts of carboxylic acids, which include morpholine carboxylic acid derivatives, have been studied for their efficiency as corrosion inhibitors, indicating the utility of morpholine hydrochloride in analytical chemistry (Agarwal & Landolt, 1998).
Molecular Modeling and Drug Design
- Application in Molecular Modeling : The synthesis of diaryl dihydropyrazole-3-carboxamides, involving morpholine derivatives, and their subsequent molecular modeling studies for antiobesity activity, illustrate the importance of morpholine hydrochloride derivatives in drug design (Srivastava et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-morpholine-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKJUXXMBJDEBH-WCCKRBBISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718681 | |
Record name | (2S)-Morpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1439373-55-3 | |
Record name | (2S)-Morpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-morpholine-2-carboxylic acid;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.